4-chloro-N-[4-hydroxy-3-(quinolin-8-ylsulfanyl)naphthalen-1-yl]benzene-1-sulfonamide
Overview
Description
4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide is a member of naphthols.
Scientific Research Applications
Synthesis and Characterization
The compound 4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide and related derivatives have been the focus of synthetic chemistry research, aiming at developing novel compounds with enhanced properties. Studies include the synthesis and characterization of azo disperse dyes derived from hydroxybenzoquinolinone, which are of interest due to their potential applications in dyes and pigments. This involves exploring the structural aspects and spectroscopic properties to understand the behavior of these compounds in various solvents and their interaction with light, providing insight into their potential applications in materials science (Rufchahi & Gilani, 2012).
Biological Screening and Potential Therapeutic Applications
Significant attention has been paid to the biological screening of sulfonamide derivatives for antimicrobial activities. This encompasses the synthesis of novel compounds and their evaluation against a spectrum of microbial pathogens. Such studies aim to identify potential therapeutic agents that can be developed into effective antimicrobial drugs. For example, El-Gaby et al. (2018) synthesized a series of benzenesulfonamides and assessed their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2018).
Pharmacological Research
In pharmacological research, compounds with the sulfonamide moiety have been explored for various biological activities, including anticancer properties. Novel derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, induce apoptosis, and show selectivity towards cancer cells over normal cells. Such research is crucial in the discovery of new anticancer drugs that could offer better efficacy and reduced side effects. For instance, Żołnowska et al. (2016) reported on the synthesis of benzenesulfonamide derivatives showing cytotoxic activity against human cancer cell lines, highlighting their potential as anticancer agents (Żołnowska et al., 2016).
Environmental and Analytical Applications
Research has also focused on the environmental impact and analytical detection of sulfonamide compounds. This includes studying the decomposition of synthetic dyes in subcritical water, which is relevant for understanding the environmental degradation of chemical pollutants and developing methods for their removal from wastewater. Such studies are essential for environmental protection and the development of greener chemical processes (Hosseini et al., 2010).
Properties
IUPAC Name |
4-chloro-N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O3S2/c26-17-10-12-18(13-11-17)33(30,31)28-21-15-23(25(29)20-8-2-1-7-19(20)21)32-22-9-3-5-16-6-4-14-27-24(16)22/h1-15,28-29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDEPGJQYIEJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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